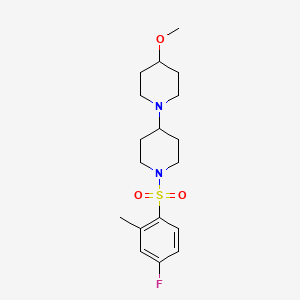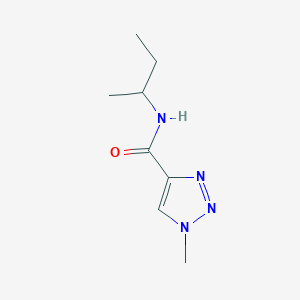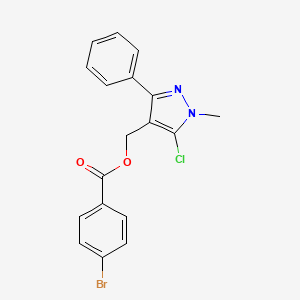
(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 4-bromobenzenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 4-bromobenzenecarboxylate” belongs to the class of pyrazoles, which are considered privileged scaffolds in medicinal chemistry . Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . They are known for their broad spectrum of biological activities and are found in many biologically and pharmaceutically active compounds .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis of 1,2-Dicyanobenzenes and Phthalocyanines : A study by Wöhrle et al. (1993) discusses the synthesis of 4,5-disubstituted 1,2-dicyanobenzenes, leading to the production of octasubstituted phthalocyanines, highlighting the utility of pyrazole derivatives in creating complex organic compounds with potential applications in materials science and catalysis (Wöhrle, Eskes, Shigehara, & Yamada, 1993).
Antimicrobial Activities
- Antibacterial Evaluation of Azetidinone Derivatives : Research by Chopde, Meshram, and Pagadala (2012) explores the synthesis and antibacterial evaluation of azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one, showing some compounds' promising antibacterial activities against various bacterial strains, indicating the potential of pyrazole derivatives in developing new antibacterial agents (Chopde, Meshram, & Pagadala, 2012).
Corrosion Inhibition
- Corrosion Inhibition Effect on Mild Steel : A study by Yadav, Sinha, Sarkar, and Tiwari (2015) investigates the corrosion inhibition effect of pyrazole derivatives on mild steel in hydrochloric acid solution. The study demonstrates significant inhibition efficiency, suggesting the application of pyrazole derivatives in protecting metals against corrosion, which is crucial for industrial applications (Yadav, Sinha, Sarkar, & Tiwari, 2015).
Anti-Tumor Agents
- Synthesis of Bis-Pyrazolyl-Thiazoles as Anti-Tumor Agents : Gomha, Edrees, and Altalbawy (2016) synthesized a new series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, evaluated for their anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines. This research underscores the potential of pyrazole derivatives in medicinal chemistry, particularly in designing new anti-tumor agents (Gomha, Edrees, & Altalbawy, 2016).
Optical and Electronic Materials
- Novel N-Substituted Pyrazole Derivatives for NLO Materials : Chandrakantha, Isloor, Sridharan, Philip, Shetty, and Padaki (2013) present the synthesis of novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, characterized for their optical nonlinearity, suggesting their application as potential candidates for optical limiting applications, highlighting the role of pyrazole derivatives in developing new materials for photonic and electronic devices (Chandrakantha et al., 2013).
Propiedades
IUPAC Name |
(5-chloro-1-methyl-3-phenylpyrazol-4-yl)methyl 4-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrClN2O2/c1-22-17(20)15(16(21-22)12-5-3-2-4-6-12)11-24-18(23)13-7-9-14(19)10-8-13/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVDPKXSEQARGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=CC=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
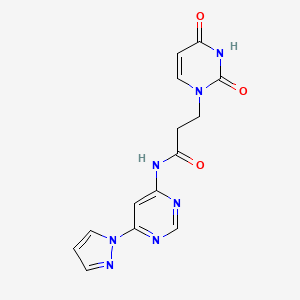

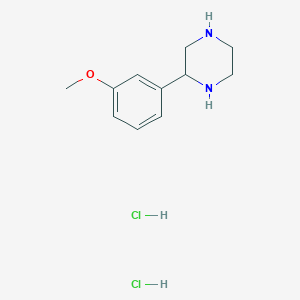
![N-(2-ethylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2931847.png)
![methyl 4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate](/img/structure/B2931850.png)
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2931853.png)
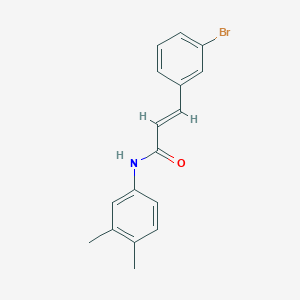
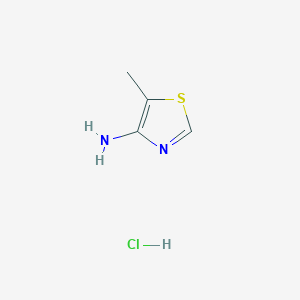
![disodium;ethyl 2,2-bis[(E)-1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yldiazenyl]acetate](/img/structure/B2931861.png)

![7-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2931863.png)
